Cas no 149511-34-2 (D-Tetramannuronic acid)

D-Tetramannuronic acid 化学的及び物理的性質
名前と識別子
-
- alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-D-GalpA
- GalA4
- Galacturontetrose
- tetra(D-galactosiduronic) acid
- Tetragalacturonic acid
- D-Tetramannuronic acid
- AKOS040756860
- 149511-34-2
- (2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- DA-52729
- D-Tetramannuronic acid tetrasodium salt
- CS-0135280
- G18095
- HY-N7699B
-
- インチ: 1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1
- InChIKey: GOIKIOHGMNUNBL-WOAFRKGNSA-N
- ほほえんだ: O([C@H]1[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)O)O)[C@@H]1[C@@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O[C@@H]1[C@@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O
計算された属性
- せいみつぶんしりょう: 722.13891657g/mol
- どういたいしつりょう: 722.13891657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 25
- 重原子数: 49
- 回転可能化学結合数: 10
- 複雑さ: 1220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 416Ų
- 疎水性パラメータ計算基準値(XlogP): -8
D-Tetramannuronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N7699B-1mg |
D-Tetramannuronic acid |
149511-34-2 | ≥98.0% | 1mg |
¥1000 | 2024-04-20 | |
Ambeed | A1365751-1mg |
D-Tetramannuronic acid |
149511-34-2 | 98% | 1mg |
$154.0 | 2024-04-23 | |
MedChemExpress | HY-N7699B-5mg |
D-Tetramannuronic acid |
149511-34-2 | 5mg |
¥2500 | 2022-08-31 |
D-Tetramannuronic acid 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
D-Tetramannuronic acidに関する追加情報
D-Tetramannuronic Acid (CAS No. 149511-34-2): A Comprehensive Overview
D-Tetramannuronic acid, a compound with the chemical identifier CAS No. 149511-34-2, is a significant molecule in the field of biochemical research and pharmaceutical development. This tetrameric sugar acid has garnered considerable attention due to its unique structural properties and potential applications in various biological and medical contexts. The detailed exploration of this compound not only enhances our understanding of its chemical behavior but also opens new avenues for therapeutic interventions.
The structure of D-Tetramannuronic acid consists of four mannose units linked in a specific configuration, making it a valuable component in the synthesis of complex carbohydrates. These carbohydrates play crucial roles in cell signaling, immune responses, and the formation of glycoproteins and glycolipids. The presence of uronic acid groups in its molecular framework contributes to its reactivity and functionality, making it a versatile building block in organic synthesis.
Recent advancements in glycoscience have highlighted the importance of D-Tetramannuronic acid in understanding the structure-activity relationships of complex carbohydrates. Researchers have discovered that this compound can modulate various biological pathways by interacting with specific enzymes and receptors. For instance, studies have shown that derivatives of D-Tetramannuronic acid can influence the activity of enzymes involved in carbohydrate metabolism, potentially leading to novel treatments for metabolic disorders.
In the realm of drug development, D-Tetramannuronic acid has been explored as a precursor for synthesizing novel therapeutic agents. Its ability to form stable complexes with other biomolecules makes it an attractive candidate for drug delivery systems. Additionally, its role in modulating immune responses has prompted investigations into its potential as an immunomodulatory agent. Preliminary studies suggest that certain derivatives of D-Tetramannuronic acid can enhance immune function while minimizing side effects, making them promising candidates for treating autoimmune diseases and infections.
The synthesis of D-Tetramannuronic acid is another area of active research. Chemists have developed several methods for its production, ranging from enzymatic synthesis to chemical modifications of naturally occurring sugars. These synthetic routes not only provide researchers with a reliable source of the compound but also allow for the introduction of modifications that can enhance its biological activity. For example, introducing specific functional groups into the molecular structure can alter its interactions with biological targets, leading to more effective therapeutic agents.
The analytical characterization of D-Tetramannuronic acid is also critical for understanding its behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its structure and dynamics. These analytical methods provide valuable insights into how D-Tetramannuronic acid interacts with other molecules, which is essential for designing effective therapeutic strategies.
The applications of D-Tetramannuronic acid extend beyond pharmaceuticals into other areas such as materials science and biotechnology. Its unique chemical properties make it suitable for use in hydrogels, which are widely used in tissue engineering and drug delivery systems. Additionally, researchers are exploring its potential as a biosensor component due to its ability to bind specific biomolecules selectively.
Future research directions for D-Tetramannuronic acid include further exploration of its biological activities and development of novel derivatives with enhanced therapeutic properties. Collaborative efforts between chemists, biochemists, and medical researchers are essential to fully harness the potential of this compound. By combining synthetic chemistry with advanced biological assays, scientists can uncover new applications for D-Tetramannuronic acid that could benefit human health and industrial processes.
In conclusion, D-Tetramannuronic acid (CAS No. 149511-34-2) is a multifaceted compound with significant implications in biochemical research and pharmaceutical development. Its unique structural features and biological activities make it a valuable tool for understanding complex carbohydrate functions and designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing medical science and biotechnology.
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